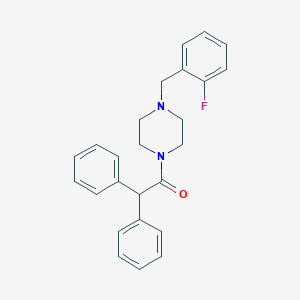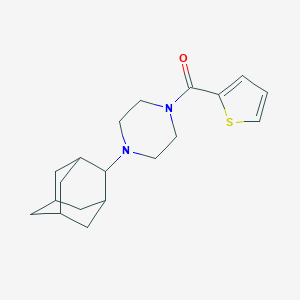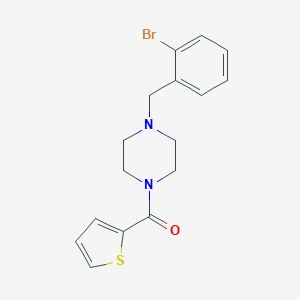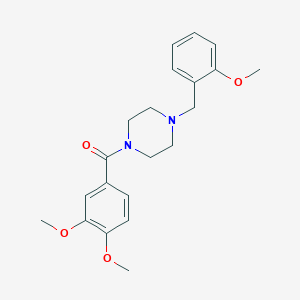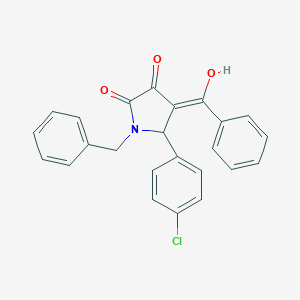
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as C16 or Ro 31-8220, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolone derivatives and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects through the inhibition of PKC activity. PKC is a family of serine/threonine kinases that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one binds to the catalytic domain of PKC and prevents its activation, thereby inhibiting downstream signaling pathways that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of immune cell activity. In cancer cells, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and survival of tumor cells by inducing cell cycle arrest and apoptosis. In neuronal cells, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce oxidative stress and inflammation, thereby protecting against neuronal damage. In immune cells, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to regulate the activity of T cells and macrophages, leading to the suppression of autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments, including its high potency and specificity for PKC inhibition, as well as its ability to penetrate cell membranes and enter the cytoplasm. However, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including its use in combination therapy for cancer and other diseases, its application in drug delivery systems, and its use as a tool for studying PKC signaling pathways. Additionally, further research is needed to elucidate the precise mechanisms of action of 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and to identify potential side effects and safety concerns.
Métodos De Síntesis
The synthesis of 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzaldehyde with benzylamine in the presence of acetic acid and sodium acetate to form 4-benzylidene-4-chlorobenzylamine. This intermediate is then reacted with ethyl acetoacetate and acetic anhydride to yield the final product, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the development and progression of cancer. 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential neuroprotective effects, as it has been shown to reduce the damage caused by ischemia and oxidative stress in neuronal cells. In immunology, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to regulate the activity of immune cells, such as T cells and macrophages, and has been studied for its potential use in the treatment of autoimmune diseases.
Propiedades
Nombre del producto |
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H18ClNO3 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
(4Z)-1-benzyl-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18ClNO3/c25-19-13-11-17(12-14-19)21-20(22(27)18-9-5-2-6-10-18)23(28)24(29)26(21)15-16-7-3-1-4-8-16/h1-14,21,27H,15H2/b22-20- |
Clave InChI |
WEPMCFQEMARPTC-XDOYNYLZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)
